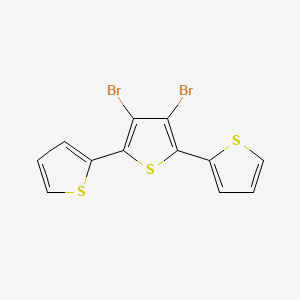
3,4-dibromo-2,5-dithiophen-2-ylthiophene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dibromo-2,5-dithiophen-2-ylthiophene is a compound belonging to the thiophene family, characterized by the presence of sulfur atoms in its ring structure. This compound is notable for its bromine substitutions at the 3 and 4 positions, as well as additional thiophene rings at the 2 and 5 positions. Its unique structure makes it a valuable building block in the synthesis of various organic materials, particularly in the field of organic electronics.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dibromo-2,5-dithiophen-2-ylthiophene typically involves the bromination of 2,5-dithiophen-2-ylthiophene. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, under controlled temperature conditions to ensure selective bromination at the desired positions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques such as recrystallization and chromatography .
化学反应分析
Types of Reactions
3,4-Dibromo-2,5-dithiophen-2-ylthiophene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through reactions such as Suzuki coupling or Stille coupling.
Oxidation and Reduction: The thiophene rings can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiol derivatives.
Common Reagents and Conditions
Suzuki Coupling: Utilizes palladium catalysts and boronic acids under basic conditions.
Stille Coupling: Involves the use of tin reagents and palladium catalysts.
Oxidation: Typically employs oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Uses reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substituted Thiophenes: Resulting from substitution reactions.
Sulfoxides and Sulfones: From oxidation reactions.
Thiols: From reduction reactions.
科学研究应用
3,4-Dibromo-2,5-dithiophen-2-ylthiophene has a wide range of applications in scientific research:
Organic Electronics: Used as a building block in the synthesis of conjugated polymers and small molecules for organic solar cells, organic light-emitting diodes (OLEDs), and organic field-effect transistors (OFETs).
Material Science: Employed in the development of novel materials with unique electronic and optical properties.
Chemical Synthesis: Serves as an intermediate in the synthesis of more complex organic compounds.
作用机制
The mechanism of action of 3,4-dibromo-2,5-dithiophen-2-ylthiophene in its applications is primarily based on its ability to participate in π-conjugation. The presence of bromine atoms allows for further functionalization, enabling the formation of extended conjugated systems. These systems exhibit unique electronic properties, such as high charge mobility and tunable band gaps, making them suitable for use in electronic devices .
相似化合物的比较
Similar Compounds
3,4-Dibromothiophene: Similar in structure but lacks the additional thiophene rings.
2,5-Dibromo-3,4-dinitrothiophene: Contains nitro groups, making it more electron-deficient.
3,4-Dimethoxythiophene: Substituted with methoxy groups instead of bromine.
Uniqueness
3,4-Dibromo-2,5-dithiophen-2-ylthiophene is unique due to its dual bromine and thiophene substitutions, which enhance its reactivity and versatility in forming complex conjugated systems. This makes it particularly valuable in the synthesis of advanced materials for electronic applications .
属性
CAS 编号 |
917602-26-7 |
|---|---|
分子式 |
C12H6Br2S3 |
分子量 |
406.2 g/mol |
IUPAC 名称 |
3,4-dibromo-2,5-dithiophen-2-ylthiophene |
InChI |
InChI=1S/C12H6Br2S3/c13-9-10(14)12(8-4-2-6-16-8)17-11(9)7-3-1-5-15-7/h1-6H |
InChI 键 |
JFUPOLRFHMUFCR-UHFFFAOYSA-N |
规范 SMILES |
C1=CSC(=C1)C2=C(C(=C(S2)C3=CC=CS3)Br)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


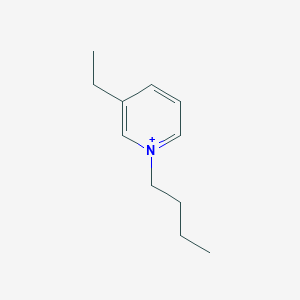
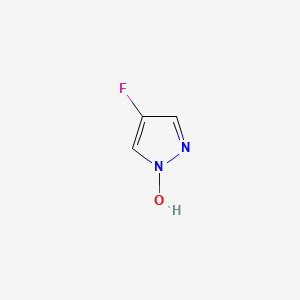
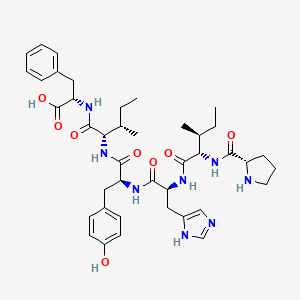
![Bis[6-(4'-methyl[1,1'-biphenyl]-4-yl)hexyl]diselane](/img/structure/B14184118.png)
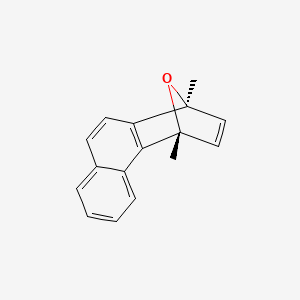
![2-{4-[(E)-(Pyridin-4-yl)diazenyl]phenoxy}ethan-1-ol](/img/structure/B14184126.png)
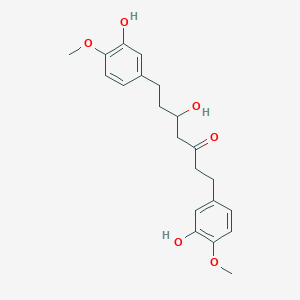

![[4-(4-phenylphenyl)phenyl]-(9H-pyrido[3,4-b]indol-1-yl)methanone](/img/structure/B14184169.png)
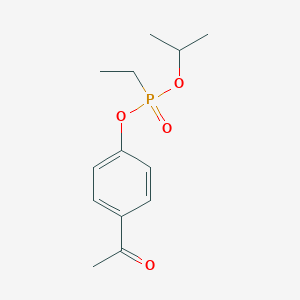
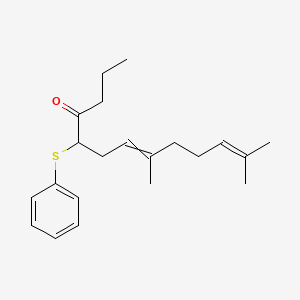
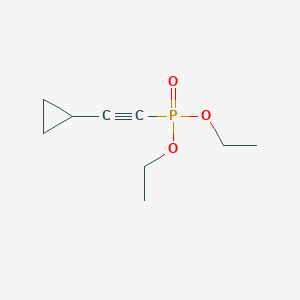

![1,1',1''-[Benzene-1,3,5-triyltri(ethene-2,1-diyl)]tris[3,5-bis(decyloxy)benzene]](/img/structure/B14184194.png)
